molecular formula C18H16ClF2NO3 B1192690 FCPR16

FCPR16

Numéro de catalogue: B1192690
Poids moléculaire: 367.78
Clé InChI: FXJNCIZGQFVQLF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FCPR16 is a phosphodiesterase 4 (PDE4) inhibitor with little emetic potential, which blocks MPP+ induced oxidative damage in SH-SY5Y cells and neurons via AMPK-dependent autophagy.

Applications De Recherche Scientifique

Neuroprotection and Parkinson's Disease

FCPR16 has been extensively studied for its neuroprotective properties, particularly in the context of Parkinson's disease (PD). Research indicates that this compound can protect SH-SY5Y neuroblastoma cells from oxidative stress induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin associated with PD.

Mechanism of Action:

  • This compound enhances autophagy through activation of AMP-activated protein kinase (AMPK), which is crucial for cellular homeostasis under stress conditions .
  • It reduces reactive oxygen species (ROS) accumulation and prevents the decline of mitochondrial membrane potential, thereby protecting neuronal cells from apoptosis .

Case Study:
In a study involving SH-SY5Y cells treated with MPP+, this compound demonstrated dose-dependent protective effects, as indicated by reduced lactate dehydrogenase release and improved cell viability. The compound also modulated apoptotic markers, suggesting its role in promoting cell survival under oxidative stress .

Antidepressant-Like Effects

This compound has shown promise as an antidepressant-like agent in animal models subjected to chronic unpredictable mild stress (CUMS).

Key Findings:

  • Behavioral tests indicated that this compound produced antidepressant-like effects, evidenced by improvements in forced swimming tests and sucrose preference tests .
  • The compound was found to enhance levels of brain-derived neurotrophic factor (BDNF) and other signaling proteins associated with mood regulation, while also reducing pro-inflammatory cytokines linked to depression .

Data Summary:

Test TypeResult
Forced Swimming TestSignificant reduction in immobility time
Sucrose Preference TestIncreased preference for sucrose
Pro-inflammatory CytokinesDecreased TNF-α, IL-6; increased IL-10

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in various studies, making it a candidate for treating inflammatory diseases.

Mechanism:

  • This compound inhibits PDE4 activity, leading to increased cAMP levels which modulate inflammatory responses in immune cells .
  • It has been shown to suppress various inflammatory markers and promote an anti-inflammatory cytokine profile .

Potential Applications:
this compound may be beneficial in treating conditions characterized by chronic inflammation such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.

Comparative Analysis with Other PDE4 Inhibitors

This compound exhibits superior selectivity for PDE4D over other phosphodiesterases, which may reduce side effects commonly associated with PDE4 inhibitors like vomiting and nausea.

CompoundSelectivity for PDE4DEmetic Potential
This compound1111-foldLow
Rolipram550 nMHigh
RoflumilastVariableModerate

Propriétés

Formule moléculaire

C18H16ClF2NO3

Poids moléculaire

367.78

Nom IUPAC

N-(2-Chlorophenyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide

InChI

InChI=1S/C18H16ClF2NO3/c19-13-3-1-2-4-14(13)22-17(23)12-7-8-15(25-18(20)21)16(9-12)24-10-11-5-6-11/h1-4,7-9,11,18H,5-6,10H2,(H,22,23)

Clé InChI

FXJNCIZGQFVQLF-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC=C1Cl)C2=CC=C(OC(F)F)C(OCC3CC3)=C2

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

FCPR16;  FCPR 16;  FCPR-16

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FCPR16
Reactant of Route 2
Reactant of Route 2
FCPR16
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
FCPR16
Reactant of Route 4
Reactant of Route 4
FCPR16
Reactant of Route 5
Reactant of Route 5
FCPR16
Reactant of Route 6
Reactant of Route 6
FCPR16

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.